(R)-Lipoamide-PEG3-Mal

Catalog No.
S16160261
CAS No.
M.F
C25H41N3O7S2
M. Wt
559.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Lipoamide-PEG3-Mal

Product Name

(R)-Lipoamide-PEG3-Mal

IUPAC Name

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-[(3R)-dithiolan-3-yl]pentanamide

Molecular Formula

C25H41N3O7S2

Molecular Weight

559.7 g/mol

InChI

InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30)/t21-/m1/s1

InChI Key

CMMJPHOERVZWAY-OAQYLSRUSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O

XLogP3

0.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

559.23859300 g/mol

Monoisotopic Mass

559.23859300 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-15

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